molecular formula C10H7ClO3 B074579 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1134-00-5

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B074579
CAS No.: 1134-00-5
M. Wt: 210.61 g/mol
InChI Key: QEYMIQBZTUQKAC-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring

Preparation Methods

The synthesis of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to prepare benzofuran derivatives . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves cyclization reactions starting from o-hydroxyacetophenones under basic conditions. Various methods can yield this compound, including etherification and dehydrative cyclization processes. The compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties.

Biological Activities

Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that compounds derived from this benzofuran structure can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential
The compound is being investigated for its anticancer properties. Derivatives of benzofuran have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For instance, certain derivatives have been reported to target specific pathways involved in cancer cell proliferation .

Anti-inflammatory Effects
Inhibition of the 5-lipoxygenase enzyme system by benzofuran derivatives has been linked to anti-inflammatory effects. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions. Compounds that inhibit this pathway may be beneficial in treating conditions such as asthma and other inflammatory diseases .

Industrial Applications

Material Science
this compound is also explored for its potential use in developing new materials. Its unique chemical structure allows for modifications that can lead to materials with tailored properties suitable for applications in polymers and dyes.

Pharmaceutical Development
The compound's derivatives are being researched for their potential use in pharmaceuticals aimed at treating infections and chronic diseases. The ability to modify the benzofuran structure opens avenues for creating novel therapeutic agents with enhanced efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. Results showed significant inhibition against a range of pathogens, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a promising avenue for cancer treatment research .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The specific molecular targets and pathways depend on the particular derivative and its intended application.

Biological Activity

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (C10H7ClO3) is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a benzofuran core with a chlorine atom at the 5-position and a carboxylic acid functional group at the 2-position. This unique configuration contributes to its reactivity and biological activity, making it an interesting candidate for medicinal chemistry.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with methyl substitutions at the C–3 position have shown increased antiproliferative effects against various cancer cell lines, including A549 lung adenocarcinoma cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of the 5-lipoxygenase enzyme system, which is involved in the biosynthesis of leukotrienes. Inhibition of this pathway can mitigate inflammatory responses associated with conditions like asthma and allergic reactions .
  • Antimicrobial Properties : Some studies have reported antimicrobial activities against Gram-positive and Gram-negative bacteria. The presence of halogen and carboxyl groups enhances its interaction with bacterial targets, potentially leading to effective antimicrobial action .

The biological effects of this compound are mediated through several mechanisms:

  • Cell Signaling Modulation : The compound may influence various signaling pathways within cells, affecting processes such as apoptosis and proliferation. Studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through caspase activation .
  • Interaction with Biological Targets : Benzofurans often interact with specific receptors or enzymes, altering cellular functions. For example, molecular docking studies indicate potential binding interactions with tubulin, which could inhibit tubulin polymerization and disrupt cancer cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their potential applications:

StudyFindings
MDPI Review (2023)Compounds similar to this compound showed significant antiproliferative activity against A549 cells, with some derivatives exhibiting up to 4 times greater potency compared to unsubstituted compounds .
Inhibition of 5-LipoxygenaseCompounds demonstrated the ability to inhibit leukotriene synthesis, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial ActivityBenzofurans exhibited notable activity against multidrug-resistant Staphylococcus aureus strains, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, and what are the critical reaction conditions?

The synthesis typically involves alkylation or ester hydrolysis. For example:

  • Alkylation : Reacting 5-chloro-3-methylbenzofuran-2-carboxylic acid with brominated ethers (e.g., 1-(2-bromoethoxy)naphthalene) under basic conditions yields derivatives via nucleophilic substitution. Reaction purity (>98%) is confirmed by HPLC and mass spectrometry .
  • Ester Hydrolysis : Ethyl ester precursors (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) are hydrolyzed using KOH in methanol/water. The product is isolated via acidification and column chromatography (ethyl acetate) .

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms planarity of the benzofuran core and intermolecular hydrogen bonding (e.g., O–H⋯O interactions forming centrosymmetric dimers). Mean deviation from planarity is ≤0.005 Å .
  • Spectroscopy : ESI-MS (m/z = 381.1 [M+H]⁺) and HPLC retention times verify molecular weight and purity .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Ethyl acetate or hexane/ethyl acetate (1:1) gradients remove unreacted starting materials and byproducts .
  • Solvent Recrystallization : Slow evaporation of benzene or tetrahydrofuran solutions yields high-purity crystals for structural studies .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically studied for this compound?

  • Comparative Synthesis : Introduce substituents (e.g., sulfonyl, methyl, or halogen groups) at the 3-position and assess changes in pharmacological properties (e.g., antimicrobial or antitumor activity) .
  • Crystallographic Analysis : Correlate substituent electronic effects (e.g., electron-withdrawing Cl) with molecular packing and hydrogen-bonding networks .

Q. How should researchers address low yields in alkylation or hydrolysis steps?

  • Optimization of Reaction Conditions :
    • Temperature : Refluxing in methanol/water for hydrolysis ensures complete ester conversion .
    • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted esters or decomposition intermediates) and adjust stoichiometry .

Q. What methodologies resolve contradictions in crystallographic data across derivatives?

  • Torsion Angle Analysis : Compare dihedral angles between benzofuran and substituent planes (e.g., sulfonyl or methyl groups) to identify steric or electronic deviations .
  • Hydrogen-Bonding Networks : Map intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) to explain variations in melting points or solubility .

Q. Methodological Notes

  • Synthetic Reproducibility : Document reaction times, solvent grades, and drying agents (e.g., MgSO₄ vs. Na₂SO₄) to minimize variability .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with computational models (DFT) to confirm geometric parameters .

Properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMIQBZTUQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357729
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-00-5
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
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